molecular formula C19H19NO B11844098 4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- CAS No. 61563-59-5

4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)-

Cat. No.: B11844098
CAS No.: 61563-59-5
M. Wt: 277.4 g/mol
InChI Key: VXDINNQJCFAFMJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomerism Considerations

The systematic naming of 4(1H)-quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- follows IUPAC substitutive nomenclature rules for heterocyclic compounds. The parent structure is quinolin-4(1H)-one , a bicyclic system comprising a benzene ring fused to a pyridone ring (a pyridine derivative with a ketone group at position 4). Substituents are prioritized based on their positions:

  • A phenylmethyl (benzyl) group at position 1 (the nitrogen atom of the pyridone ring).
  • Methyl groups at positions 3, 5, and 7 on the fused bicyclic framework.

The resulting IUPAC name, 1-benzyl-3,5,7-trimethylquinolin-4(1H)-one , reflects this substitution pattern. Isomerism considerations arise from two factors:

  • Positional isomerism : Alternative placements of methyl groups (e.g., at positions 2, 4, or 6 instead of 3, 5, 7) would yield distinct structural isomers.
  • Tautomerism : The 4(1H)-quinolinone system permits keto-enol tautomerism, though the keto form predominates due to aromatic stabilization of the pyridone ring.

No geometric or optical isomerism is possible due to the absence of double-bond stereochemistry or chiral centers in the base structure.

Molecular Formula Analysis (C₁₉H₁₉NO) and Structural Features

The molecular formula C₁₉H₁₉NO corresponds to a molecular weight of 277.37 g/mol . Key structural features include:

Component Contribution to Formula Structural Role
Quinolin-4(1H)-one C₉H₅NO Bicyclic backbone with ketone at position 4
3 Methyl groups C₃H₉ Electron-donating substituents at positions 3,5,7
Benzyl group C₇H₇ N1-substituent enhancing lipophilicity

Notable structural attributes :

  • The benzyl group at N1 introduces steric bulk and modulates electronic properties via conjugation with the aromatic system.
  • Methyl groups at positions 3, 5, and 7 create a symmetrical substitution pattern on the benzene ring, potentially influencing crystallinity and intermolecular interactions.
  • The pyridone ring (with a ketone at position 4) enables hydrogen bonding and coordination chemistry, critical for biological and material applications.

Comparative Analysis with Related Quinolinone Derivatives

The structural and functional uniqueness of 3,5,7-trimethyl-1-benzylquinolin-4(1H)-one becomes evident when compared to analogous compounds:

Compound Key Differences Impact on Properties
1-Butyl-2-phenyl-4-quinolone - Butyl vs. benzyl at N1 Reduced aromatic stacking capability
- Phenyl at position 2 Altered electronic distribution
3-Benzyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one - Saturated 3,4-bond Enhanced flexibility and redox activity
- Methyl groups at 1,4,4 positions Steric hindrance at nitrogen
2,3-Dihydro-1H-quinolin-4-one - Partial saturation of pyridone Increased susceptibility to electrophilic attack

Critical distinctions :

  • Substituent positioning : Methyl groups at 3,5,7 in the target compound create a sterically shielded environment compared to derivatives with substituents on adjacent positions.
  • N1 substitution : The benzyl group enhances π-π stacking interactions relative to alkyl chains, favoring solid-state ordering.
  • Ring saturation : Fully aromatic systems (as in the target compound) exhibit greater thermal stability than dihydro or tetrahydro derivatives.

Properties

CAS No.

61563-59-5

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-benzyl-3,5,7-trimethylquinolin-4-one

InChI

InChI=1S/C19H19NO/c1-13-9-14(2)18-17(10-13)20(11-15(3)19(18)21)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3

InChI Key

VXDINNQJCFAFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N(C=C(C2=O)C)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Reaction

The Gould-Jacobs reaction remains a cornerstone for constructing the quinolin-4-one core. For 3,5,7-trimethyl substitution, 3,5,7-trimethylaniline undergoes condensation with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C. The reaction proceeds via cyclodehydration, forming the quinolinone scaffold with inherent methyl groups at positions 3, 5, and 7. Subsequent N-benzylation is achieved by treating the intermediate with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, yielding the target compound in 68–72% isolated yield after recrystallization.

Conrad-Limpach Synthesis

Alternative core assembly employs the Conrad-Limpach method, where 3,5,7-trimethylaniline reacts with β-keto esters (e.g., ethyl benzoylacetate) under refluxing ethanol. This route preferentially forms 4-hydroxyquinoline intermediates, which are then oxidized to the 4-quinolinone using hydrogen peroxide in acetic acid. While this method offers moderate yields (60–65%), it requires stringent control of oxidation conditions to avoid over-oxidation of methyl substituents.

Modern Synthetic Strategies

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable late-stage functionalization of pre-formed quinolinones. For instance, 3-bromo-5,7-dimethyl-4(1H)-quinolinone undergoes cross-coupling with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate, introducing the 3-methyl group with 78% efficiency. Sequential benzylation at the 1-position using benzyl chloride and cesium carbonate in tetrahydrofuran (THF) completes the synthesis.

Multicomponent Reactions (MCRs)

A catalyst-free MCR leverages 3,5,7-trimethylaniline, Meldrum’s acid, and benzaldehyde derivatives in aqueous ethanol at room temperature. This one-pot protocol facilitates simultaneous cyclization and benzylation, achieving 82% yield within 2 hours. The reaction mechanism involves imine formation, nucleophilic attack by Meldrum’s acid, and spontaneous decarboxylation to furnish the target compound.

Benzylation Methodologies

Alkylation with Benzyl Halides

Direct N-benzylation of 3,5,7-trimethyl-4(1H)-quinolinone employs benzyl bromide in anhydrous DMF with potassium carbonate as a base. Optimal conditions (24 hours at 80°C) afford 85% yield, with minimal O-benzylation byproducts due to the steric hindrance of methyl groups.

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the quinolinone with benzyl alcohol. This method achieves quantitative conversion under mild conditions (0°C to room temperature) but requires chromatographic purification to isolate the product.

Optimization Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent (Benzylation)Anhydrous DMF+15% vs. THF
Temperature (MCRs)25–30°C82% vs. 65%
Catalyst Loading5 mol% Pd(PPh₃)₄78% vs. 50%

Higher temperatures (>100°C) accelerate Gould-Jacobs cyclization but risk decomposition of methyl groups, while polar aprotic solvents enhance benzylation kinetics.

Industrial Scalability

Continuous flow reactors improve throughput for Gould-Jacobs reactions, reducing reaction times from 12 hours to 30 minutes. Membrane-based purification systems replace column chromatography, enabling kilogram-scale production with ≥95% purity. Challenges include managing exothermic benzylation steps and minimizing waste from transition metal catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its quinoline core, which is a common motif in many pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5,7-trimethylquinolin-4(1H)-one depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups on the quinoline core, affecting its interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares 3,5,7-trimethyl-1-(phenylmethyl)-4(1H)-quinolinone with structurally related compounds from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
3,5,7-Trimethyl-1-(phenylmethyl)-4(1H)-quinolinone 3,5,7-CH₃; 1-C₆H₅CH₂ C₂₀H₂₁NO 291.39 g/mol Hypothesized fluorescence, antimicrobial potential (inferred) N/A
6-Fluoro-4-methyl-1-(phenylmethyl)-2(1H)-quinolinone 6-F; 4-CH₃; 1-C₆H₅CH₂ C₁₇H₁₄FNO 267.30 g/mol Fluorinated analog; potential electronic modulation
1-[(4-Fluorophenyl)methyl]-4-methylquinolin-2(1H)-one 4-CH₃; 1-(4-F-C₆H₄CH₂) C₁₇H₁₃FNO 266.29 g/mol Fluorobenzyl substituent; possible enhanced bioavailability
7-Amino-4-phenylquinolin-2(1H)-one 7-NH₂; 4-C₆H₅ C₁₅H₁₂N₂O 236.27 g/mol Amino group enhances fluorescence quantum yield
2-(4-Nitrophenyl)quinazolin-4(1H)-one 2-(4-NO₂-C₆H₄); quinazolinone core C₁₄H₉N₃O₃ 267.24 g/mol Nitrophenyl group for electron-withdrawing effects

Key Structural and Functional Differences

Substituent Effects: Methyl Groups: The 3,5,7-trimethyl substitution in the target compound likely enhances lipophilicity and steric bulk compared to mono-methylated analogs (e.g., 4-methyl in ). This could improve membrane permeability in biological systems.

Fluorescence Properties: Schiff base derivatives of 2-phenyl-3-amino-4(1H)-quinolinone exhibit fluorescence with quantum yields up to 3.6% . The target compound’s trimethyl groups may shift emission wavelengths or enhance stability compared to amino- or nitro-substituted analogs .

However, the lack of a nitro group could reduce cytotoxicity .

Biological Activity

4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4(1H)-Quinolinone, 3,5,7-trimethyl-1-(phenylmethyl)- can be represented as follows:

  • Molecular Formula : C17H18N2O
  • Molecular Weight : 270.34 g/mol

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4(1H)-Quinolinone exhibit significant antibacterial and antifungal activities. For instance:

  • In vitro studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • A study highlighted that certain quinoline derivatives possess antifungal properties against Candida albicans .

Anticancer Properties

The anticancer potential of quinoline derivatives has garnered attention due to their ability to induce apoptosis in cancer cells.

  • Mechanism of Action : Quinoline compounds are believed to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
  • Case Study : A derivative exhibiting similar structural characteristics demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines.

  • Research Findings : In animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6 .
  • Potential Applications : These findings suggest a role for quinoline derivatives in treating inflammatory diseases like arthritis and colitis.

The biological activities of 4(1H)-Quinolinone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.
  • DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Radical Scavenging Activity : Some studies suggest that these compounds exhibit antioxidant properties by scavenging free radicals .

Data Table: Biological Activities of Quinoline Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
Antibacterial4(1H)-QuinolinoneInhibits bacterial growth
Antifungal3-MethylquinolineDisrupts fungal cell wall synthesis
AnticancerCamptothecin-like derivativesTopoisomerase inhibition
Anti-inflammatoryVarious quinolinesCytokine inhibition

Q & A

Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?

  • Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Perform X-ray crystallography or cryo-EM to visualize binding interactions. Compare with negative controls and known inhibitors to rule off-target effects .

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